trans-3-Amino-1-cbz-4-hydroxypiperidine

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Sourcing enantiopure trans-3-amino-4-hydroxypiperidine with orthogonal N-protection often leads to stereochemical inconsistencies that derail multi-step syntheses. trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0) provides a definitive solution: • Fixed (3S,4S) trans-configuration eliminates late-stage chiral resolution, reducing yield loss. • Free 3-amine + Cbz-protected piperidine nitrogen enables sequential chemoselective derivatization. • Validated scaffold for BTK inhibitor analogs and trozamicol-derived PET/SPECT radiotracers. Supplied with ≥95% purity; ambient shipping; ready stock for immediate dispatch.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 167832-26-0
Cat. No. B595673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-1-cbz-4-hydroxypiperidine
CAS167832-26-0
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESC1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
InChIKeyVKBBZJXAWNVLSE-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0): A Strategic Orthogonally Protected Chiral Building Block for Pharmaceutical Synthesis


trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0), also known as benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate, is a chiral, orthogonally protected piperidine derivative. It features a trans-configured vicinal amino alcohol moiety at the 3- and 4-positions of the piperidine ring, with the amine group free and the piperidine nitrogen protected by a benzyl carbamate (Cbz) group [1]. This specific arrangement provides a rigid scaffold and dual functional handles (free 3-amino and 4-hydroxyl), making it a valuable intermediate in the synthesis of complex, stereospecific pharmaceuticals and peptidomimetics [2][3].

Why trans-3-Amino-1-cbz-4-hydroxypiperidine Cannot Be Replaced by Alternative Regioisomers or Unprotected Analogs in Precision Synthesis


The specific stereochemistry and orthogonal protection of trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0) are critical for its function in multi-step synthetic routes. Simple substitution with the cis-isomer or the regioisomeric trans-4-amino-3-hydroxypiperidine is not viable due to the profound impact of stereochemistry on biological target recognition and downstream reaction outcomes [1][2]. For example, the trans-3-amino-4-hydroxypiperidine core is essential for the activity of specific kinase inhibitors, while its trans-4-amino-3-hydroxy counterpart is a key intermediate in different drug candidates, such as the lung cancer agent BMS-690514, highlighting the non-interchangeability of these scaffolds [1]. Furthermore, using the unprotected piperidine (lacking the Cbz group) would lead to uncontrolled reactivity of the secondary amine, causing side reactions and low yields, thus undermining the compound's utility as a reliable building block in complex organic syntheses [3].

Quantitative Differentiation of trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0) Versus Key Comparators


Orthogonal Cbz Protection Enables Selective Deprotection: Comparative Synthetic Utility vs. Boc-Protected Analog

The Cbz (benzyl carbamate) protecting group on trans-3-Amino-1-cbz-4-hydroxypiperidine provides orthogonal stability relative to the commonly used Boc (tert-butyl carbamate) group. While Boc deprotection requires acidic conditions (e.g., TFA), Cbz can be selectively removed via hydrogenolysis (H2, Pd/C) under neutral conditions [1]. This orthogonality allows for a wider range of subsequent transformations without affecting acid-sensitive functional groups in the target molecule, a key advantage when compared to its Boc-protected analog, trans-3-amino-1-Boc-4-hydroxypiperidine (CAS 1268511-99-4) .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Commercial Availability and Purity Benchmarking: 97% Minimum Purity vs. Unspecified or Lower-Purity Alternatives

Reputable vendors consistently supply trans-3-Amino-1-cbz-4-hydroxypiperidine with a minimum purity specification of ≥97%, with some offering material meeting or exceeding 98% purity . This established, high-purity supply chain contrasts with several alternative trans-3-amino-4-hydroxypiperidine derivatives or related intermediates, which are either not commercially available, have unspecified purity, or are only offered in lower purities (e.g., 95%) [1]. For instance, the cis-isomer (CAS 1312789-31-3) is less commonly listed with a specific, guaranteed purity from major suppliers.

Procurement Quality Control Building Blocks

Defined Physicochemical Properties for Formulation and Handling: XLogP3 and pKa vs. Unprotected Piperidine

The Cbz protection group significantly modulates the physicochemical profile of the piperidine scaffold. trans-3-Amino-1-cbz-4-hydroxypiperidine has a computed XLogP3-AA value of 0.3, indicating balanced lipophilicity [1]. This is a substantial shift from the highly hydrophilic, unprotected trans-3-amino-4-hydroxypiperidine (MW 116.16 g/mol, predicted logP < -1). The predicted pKa of 14.43±0.40 for the hydroxyl group further defines its behavior in various pH environments . These specific parameters guide solvent selection, chromatographic purification, and salt formation strategies, offering a clear handling advantage over its unprotected counterpart.

Pre-formulation Physicochemical Profiling Solubility

Validated Storage and Stability: Light-Sensitive Handling Requirement vs. Less Stable Analogs

Suppliers consistently specify that trans-3-Amino-1-cbz-4-hydroxypiperidine should be stored at 2-8°C and protected from light to maintain its integrity . This defined, sensitive storage requirement, while demanding specific logistics, serves as a positive quality indicator. It suggests a well-characterized stability profile, allowing users to implement precise protocols to ensure compound integrity over time. In contrast, data on the long-term stability of related, less-common analogs (e.g., cis-isomer) or unprotected versions under similar conditions is often unavailable or unspecified .

Stability Studies Material Storage Logistics

Optimal Research and Process Chemistry Applications for trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0)


Synthesis of Stereodefined Kinase Inhibitors and Autoimmune Disease Therapeutics

The trans-3-amino-4-hydroxypiperidine core is a recognized pharmacophore in inhibitors targeting non-receptor tyrosine kinases, including Bruton's tyrosine kinase (BTK). These targets are clinically relevant for treating autoimmune disorders [1]. Using trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0) ensures the correct relative and absolute stereochemistry is incorporated into the final drug candidate from the outset, eliminating the need for late-stage, low-yielding chiral resolutions. Its orthogonal Cbz protection facilitates sequential amine functionalization, a key step in constructing complex BTK inhibitor analogs.

Preparation of Enantiopure Radiolabeled Tracers for SPECT and PET Imaging

The trans-3-amino-4-hydroxypiperidine scaffold is integral to derivatives of trozamicol, which are being evaluated as radiotracers for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) [1]. The availability of high-purity (≥97%) trans-3-Amino-1-cbz-4-hydroxypiperidine provides a reliable, enantiomerically pure starting material for the multi-step synthesis of these complex imaging agents. This ensures that the final radiotracer possesses the precise stereochemistry required for optimal target binding and diagnostic imaging contrast.

Construction of Complex Peptidomimetics and Macrocyclic Scaffolds

The rigid piperidine ring with its trans-vicinal amino alcohol functionality serves as a constrained dipeptide isostere. The orthogonal Cbz protecting group on trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0) allows for sequential, chemoselective reactions at the free amine and hydroxyl groups. This makes it an ideal building block for generating libraries of peptidomimetics or for constructing macrocyclic compounds, where precise control over molecular geometry and functional group display is paramount for biological activity [2].

Intermediate for cis-Amino Alcohol and cis-Diaminopiperidine Bioactive Compounds

The trans-configuration of this compound is not an endpoint but a gateway. As noted in the literature, the inversion of the C4 hydroxyl group in trans-isomers like this one provides a direct route to valuable cis-amino alcohols or cis-diaminopiperidines [1]. These cis-configured molecules are present in a range of bioactive compounds, including protein arginine deiminase 4 (PAD4) inhibitors and factor Xa inhibitors. This expands the utility of trans-3-Amino-1-cbz-4-hydroxypiperidine beyond trans-targeted molecules, making it a versatile intermediate for accessing diverse stereochemical space.

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